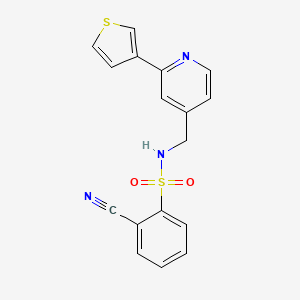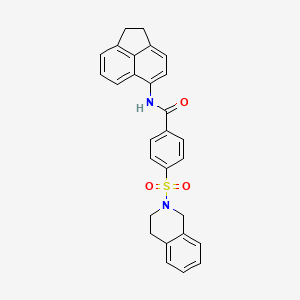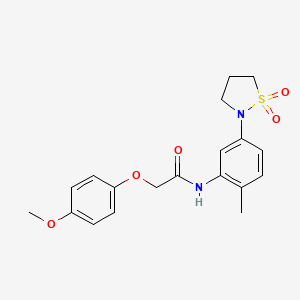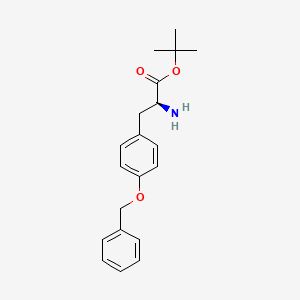
2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as "Compound X" and is a member of the thioacetamide family of compounds. In
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Applications
Thiophene, a core structural component related to the compound , plays a significant role in material science and pharmaceuticals due to its diverse applications. Substituted thiophenes exhibit a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal properties, among others. Additionally, polymeric thiophenes are utilized in various electronic applications such as thin-film transistors and solar cells. This highlights the potential of thiophene derivatives, including 2-((4-fluorophenyl)thio)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)acetamide, in contributing to advancements in both pharmaceuticals and material science (Nagaraju et al., 2018).
Anticancer Activity
Another significant area of application for compounds related to this compound is in the development of anticancer agents. For instance, derivatives of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide have demonstrated powerful cytotoxic results against breast cancer cell lines, indicating the potential of such compounds in cancer therapy. These results highlight the importance of structural and spectral features in determining the effectiveness of these compounds as anticancer agents (Abu-Melha, 2021).
Photovoltaic Efficiency and NLO Activity
Moreover, the study of benzothiazolinone acetamide analogs, which share structural similarities with the target compound, has shown promising results in photovoltaic efficiency and non-linear optical (NLO) activity. These compounds have demonstrated good light harvesting efficiency (LHE) and potential for use in dye-sensitized solar cells (DSSCs), alongside exhibiting significant NLO activity, which is crucial for various optical applications. Such research underscores the potential of these compounds in renewable energy technologies and optical applications (Mary et al., 2020).
Chemoselective Acetylation in Drug Synthesis
Furthermore, the chemoselective acetylation of aminophenols, utilizing derivatives related to this compound, has been explored for the synthesis of antimalarial drugs. This process emphasizes the compound's relevance in the synthesis of bioactive molecules, showcasing its utility in developing therapeutic agents through selective modification techniques (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNOS2/c19-15-3-5-16(6-4-15)23-12-17(21)20-13-18(8-1-2-9-18)14-7-10-22-11-14/h3-7,10-11H,1-2,8-9,12-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYPOLHOMBOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CSC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)


![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)
![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)

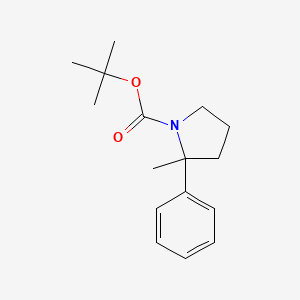
![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)
